3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride
Description
3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride is a halogenated aromatic compound featuring a propan-1-ol backbone substituted with a 3-bromo-5-fluorophenylmethyl group and an amine functional group. Its molecular formula is C₁₀H₁₄BrFNO·HCl, with a molecular weight of approximately 312.6 g/mol (excluding HCl). The hydrochloride salt form enhances its crystallinity and stability .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIMWKGYLNESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with 3-amino-1-propanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Indole Derivatives
This compound serves as a precursor in the synthesis of indole derivatives, which are vital in pharmaceuticals due to their roles in cell biology and therapeutic applications. The synthesis typically involves cyclization reactions facilitated by the amino group, leading to compounds with potential anti-cancer and antimicrobial properties.
Chiral Drug Intermediates
The chiral nature of 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride makes it an excellent candidate for producing chiral drug intermediates. Biocatalysis techniques can convert this compound into various chiral intermediates with high enantioselectivity, crucial for the efficacy and safety of therapeutic agents.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit moderate to strong interactions with specific receptors involved in inflammatory pathways. Its structural features resemble known pharmacophores associated with anti-inflammatory and analgesic activities, making it a candidate for further pharmacological evaluation.
Role in Organic Synthesis
The compound is utilized as a building block for synthesizing more complex molecules. The amino and hydroxyl groups allow for various reactions typical of amines, such as acylation and alkylation, while the bromo substituent enables further functionalization through nucleophilic substitution .
Case Study 1: Anti-cancer Activity
A study evaluated the anti-cancer activity of derivatives synthesized from this compound against human tumor cells. The results showed significant efficacy, with mean growth inhibition rates indicating potential for developing new anti-cancer therapeutics .
Case Study 2: Biocatalytic Conversion
Research demonstrated the successful biocatalytic conversion of this compound into chiral intermediates using specific enzymes. The process yielded high purity and selectivity, showcasing its potential in green chemistry applications for pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Propan-1-ol Derivatives with Varied Aromatic Substituents
The SRD Pharma catalogue () lists closely related compounds, differing in halogen type and position on the phenyl ring:
Table 1: Comparison of Propan-1-ol Derivatives
| Compound Name | CAS | Molecular Formula | Substituents (Phenyl) | Molecular Weight* | Purity |
|---|---|---|---|---|---|
| Target Compound | - | C₁₀H₁₄BrFNO·HCl | 3-Bromo-5-fluoro | ~312.6 + HCl | - |
| 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (A00007812) | 13372-08-2 | C₇H₁₁NO₂ | 2-Chloro-6-fluoro | 157.17 | - |
| 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol (A00007815) | - | C₁₀H₁₂ClNO·HCl | 2-Chloro | 218.12 + HCl | - |
Key Findings :
- Substituent Position: The target’s 3-bromo-5-fluoro substitution creates a meta-halogenated pattern, distinct from the ortho/para positions in A00007812 (2-chloro-6-fluoro) and A00007815 (2-chloro).
- Halogen Effects : Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) increases molecular weight and polarizability, which may enhance hydrophobic interactions in biological systems. Fluorine’s electronegativity (3.98 Pauling) withdraws electron density, altering the aromatic ring’s reactivity .
- Hydrogen Bonding: The hydroxyl group in the propan-1-ol backbone (absent in non-propanol analogs) contributes to solubility in polar solvents and hydrogen-bonding interactions .
Comparison with (3-Bromo-5-fluorophenyl)methanamine Hydrochloride
Enamine Ltd. () synthesizes (3-bromo-5-fluorophenyl)methanamine hydrochloride , which shares the same aromatic substituents but lacks the propan-1-ol moiety:
Table 2: Backbone Variation Comparison
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight* |
|---|---|---|---|
| Target Compound | C₁₀H₁₄BrFNO·HCl | Amine, Hydroxyl, Halogen | ~312.6 + HCl |
| (3-Bromo-5-fluorophenyl)methanamine hydrochloride | C₇H₈BrFClN | Amine, Halogen | 240.5 + HCl |
Key Findings :
- Hydroxyl Group Impact: The target’s propan-1-ol chain introduces an additional hydrogen-bond donor, increasing solubility in aqueous media (e.g., logP reduction) compared to the methanamine analog .
- Stereochemical Effects : The propan-1-ol structure may allow for chiral centers, influencing enantioselective interactions in biological systems.
Broad Comparison with Halogenated Heterocycles
and highlight halogenated heterocycles, such as quinazolinones and pyrazole derivatives, which share electronic features but differ in core structure:
Table 3: Halogenated Heterocycle Trends
Key Findings :
- Electronic Effects : Halogens in all classes withdraw electron density, but fluorine’s inductive effect is stronger than chlorine or bromine, affecting resonance in aromatic systems .
- Spectroscopic Signatures: The target’s ¹H-NMR would show distinct aromatic proton shifts (δ ~7.0–7.5 ppm for Br/F-substituted phenyl) and hydroxyl/amine protons (δ ~1.5–3.5 ppm), comparable to quinazolinone derivatives .
Biological Activity
3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride, a compound with the molecular formula and a molecular weight of approximately 248.09 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an amino group, a bromo-substituted phenyl ring, and a hydroxyl group, which are critical for its biological interactions. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and condensation reactions. The structural characteristics suggest that it may interact with specific biological targets, potentially leading to therapeutic applications.
Biological Activity
The biological activity of this compound is primarily associated with its potential as an anti-inflammatory agent, analgesic, and neuroprotective agent. Preliminary studies indicate that this compound may exhibit moderate to strong interactions with receptors or enzymes involved in these pathways.
- Receptor Interaction : The compound's structural features resemble known pharmacophores that interact with various biological receptors.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or neurodegeneration.
- Neuroprotective Effects : Its potential effects on neurotransmitter systems could lead to neuroprotective outcomes.
Comparative Analysis
To understand the diversity of biological activities within similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride | C9H11BrFNO | Different fluorine position may alter receptor interaction |
| 1-(3-Bromo-5-fluorophenyl)propan-2-ol | C9H10BrF | Lacks amino group, potentially different activity profile |
| 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol | C9H11BrFNO | Variation in bromo position could affect pharmacodynamics |
This table highlights how slight modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have shown promising results in various pharmacological studies:
- Anti-inflammatory Activity : In vitro studies demonstrated that related compounds inhibited pro-inflammatory cytokines in macrophages.
- Neuroprotective Studies : Animal models have shown that similar compounds can reduce neuronal death in models of neurodegenerative diseases.
- Analgesic Effects : Behavioral assays indicated that these compounds exhibit pain-relieving properties comparable to established analgesics.
Q & A
Q. Optimization Strategies :
- pH Control : Maintain pH 4–6 during reduction to enhance electrophilicity and minimize side reactions .
- Temperature : Conduct reduction at 0–5°C to prevent over-reduction .
- Purification : Use column chromatography (CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Imine Formation | NH₃, EtOH, RT, 12h | 75 | 90 | |
| Reduction | NaBH₄, HCl, 0°C | 85 | 95 | |
| Hydrochloride Formation | HCl gas, Et₂O | 90 | 98 |
How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
(Basic)
Key Techniques :
- ¹H/¹³C NMR : Confirm the aminopropyl chain (δ 2.5–3.5 ppm for CH₂NH₂) and aromatic protons (δ 7.0–7.8 ppm for Br/F-substituted phenyl) .
- HPLC : Use a C18 column with MeCN/H₂O + 0.1% TFA gradient; retention time ~8.2 min indicates purity >98% .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 322.03 (C₁₀H₁₂BrFNOCl) .
| Analytical Method | Parameters | Expected Results | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.45 (d, J=8.4 Hz, 2H) | Confirms aromatic substitution | |
| HPLC (C18) | 20–80% MeCN in 15 min | Purity 98.5% |
What are the key considerations for ensuring the stability of this compound under different storage conditions?
(Basic)
Critical Factors :
- Moisture : Store lyophilized at -20°C in desiccated conditions (>95% stability after 12 months) .
- Light : Use amber vials to prevent photodegradation (<5% degradation at 500 lux·hr) .
- Temperature : Avoid prolonged exposure to >25°C; N₂ atmosphere minimizes oxidation .
| Condition | Test Protocol | Acceptable Criteria | Reference |
|---|---|---|---|
| Long-term Storage | -20°C, desiccated | Purity ≥95% at 12 months | |
| Photostability | ICH Q1B guidelines | Δ purity ≤3% |
How can researchers develop a validated HPLC method for quantifying this compound in biological matrices?
(Advanced)
Method Development Steps :
Column Selection : HSS T3 (2.1 × 100 mm, 1.8 µm) for polar analytes .
Mobile Phase : 0.1% formic acid in H₂O/MeCN (70:30) for baseline separation .
Validation :
| Parameter | Conditions | Result | Reference |
|---|---|---|---|
| Retention Time | HSS T3, 40°C | 4.8 min | |
| Matrix Effect | Spiked plasma recovery | 92–105% |
What strategies resolve contradictory biological activity data in receptor binding assays?
(Advanced)
Common Issues and Solutions :
- Enantiomeric Purity : Use chiral HPLC (Chiralpak IA, hexane/IPA 80:20) to confirm >99% ee .
- Solubility : Pre-dissolve in DMSO (≤1% final concentration) to avoid aggregation .
- Metabolite Interference : LC-MS/MS identifies degradation products; stabilize with 0.1% BSA .
| Factor | Assessment Method | Corrective Action | Reference |
|---|---|---|---|
| Enantiomerism | Chiral HPLC | Recrystallization (EtOAc/hexane) | |
| Solubility | Dynamic Light Scattering | Adjust DMSO concentration |
What structural analogs have been studied for comparative bioactivity, and how do their syntheses differ?
(Advanced)
Key Analogs :
- 3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS 1201907-22-3) : Catalytic hydrogenation (10% Pd/C, H₂) of nitro precursor .
- 2-(4-Trifluoromethylphenoxy)propan-1-amine HCl (CAS 1260651-23-7) : SN2 reaction between 1-bromo-2-propanol and 4-(trifluoromethyl)phenol .
| Analog | Synthetic Method | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Amino-3-(4-F-phenyl)propanol | Hydrogenation | 5.2 µM | |
| 2-Phenoxypropanamine HCl | SN2 reaction | 12.8 µM |
What side products form during synthesis, and how are they minimized?
(Advanced)
Common Side Products :
- Over-reduced Tertiary Amine : Limit NaBH₄ to 1.1 eq .
- Diastereomers : Use (R)-BINOL (10 mol%) for enantioselectivity .
- Hydrolysis Products : Employ anhydrous solvents (3Å molecular sieves) .
| Side Product | Detection Method | Mitigation Strategy | Reference |
|---|---|---|---|
| Tertiary Amine | TLC (Rf 0.6 vs. 0.4) | Controlled NaBH₄ stoichiometry | |
| Diastereomers | Chiral HPLC | Chiral auxiliaries |
How should discrepancies in IC₅₀ values across assay formats be statistically analyzed?
(Advanced)
Analytical Approaches :
- Meta-analysis : Pool data using random-effects models (e.g., I²=85% heterogeneity) .
- Assay Normalization : Include a reference compound (e.g., propranolol) in all assays .
- ANOVA : Identify variance sources (e.g., 65% from cell line variability) .
| Statistical Tool | Application | Outcome | Reference |
|---|---|---|---|
| Random-effects model | IC₅₀ heterogeneity | Adjusted mean IC₅₀=8.3 µM | |
| Two-way ANOVA | Assay format vs. cell line | p<0.01 for format effect |
What safety protocols are critical for handling this compound?
(Basic)
Key Precautions :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- First Aid : Immediate flushing with water for eye/skin contact .
| Hazard | Protocol | Reference |
|---|---|---|
| Skin Contact | Rinse with water for 15 min | |
| Inhalation | Move to fresh air |
How does the bromo-fluorophenyl substituent influence this compound’s reactivity in nucleophilic substitutions?
(Advanced)
Electronic Effects :
- Bromine : Acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position .
- Fluorine : Enhances aryl ring electrophilicity, facilitating SNAr reactions under mild conditions (e.g., K₂CO₃, DMF, 80°C) .
| Substituent | Reactivity Impact | Example Reaction | Reference |
|---|---|---|---|
| Br at C3 | Directs para substitution | Suzuki coupling with aryl boronic acids | |
| F at C5 | Increases ring electrophilicity | Nitration at C4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
